N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 411.259 g/mol. The compound is characterized by its unique structure, which includes multiple heterocyclic rings and a bromophenyl substituent, making it a subject of interest in medicinal chemistry and pharmacology.
This compound falls under the category of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives. These types of compounds are known for their biological activities, including potential anticancer and antimicrobial properties.
The synthesis of N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has been reported to utilize microwave-assisted techniques. This method enhances reaction efficiency and yields compared to traditional heating methods .
Technical Details:
The molecular structure of N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can be represented using various structural formulas:
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=CC=C4)Br
NTHNATUYCPUOFD-UHFFFAOYSA-N
These representations indicate the presence of multiple functional groups including carbonyls and amides, contributing to its chemical reactivity and biological activity .
N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide participates in several chemical reactions typical for compounds with carbonyl and amide functionalities.
Technical Details:
These reactions may require specific conditions such as temperature control and the presence of catalysts to achieve desired outcomes efficiently.
The mechanism of action for N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is primarily linked to its interactions with biological targets in cellular systems.
The compound is hypothesized to interact with specific enzymes or receptors involved in cell signaling pathways. This interaction may inhibit or activate certain biological processes leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Further studies are required to elucidate the exact biochemical pathways affected by this compound.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) have been employed to confirm the structure and purity of the compound .
N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific applications:
The ongoing research into this compound highlights its significance in drug discovery and development processes.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: